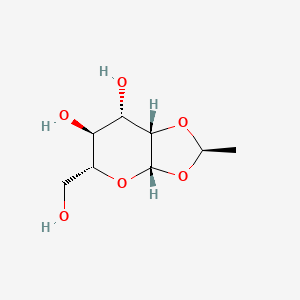

1,2-O-Ethylidene b-D-mannopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-7-6(11)5(10)4(2-9)14-8(7)13-3/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGDQLJREOZCHI-ICCZOJKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 O Ethylidene β D Mannopyranose and Analogues

Direct Synthesis Strategies

Direct synthesis of 1,2-O-ethylidene-β-D-mannopyranose and its protected forms often involves the formation of an acetal (B89532) bridge across the C1 and C2 hydroxyl groups of a mannose precursor. This can be accomplished through various acetalization reactions, with careful optimization of conditions to favor the desired product.

Acetalization Reactions and Conditions

A prominent method for the direct synthesis of a protected form of the target compound involves the reaction of a fully acetylated mannose precursor with a reducing agent. Specifically, the synthesis of 3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose has been successfully achieved starting from 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide. nih.govresearchgate.net

The reaction proceeds by treating the acetylated mannosyl bromide with sodium borohydride (B1222165) in acetonitrile. This process facilitates the formation of the 1,2-ethylidene acetal. The general reaction is as follows:

Starting Material: 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide

Reagent: Sodium borohydride (NaBH₄)

Solvent: Acetonitrile (CH₃CN)

Reaction Time: 12 hours

Temperature: Room temperature

Following the reaction, a standard workup procedure involving dilution with chloroform, washing with water, and drying over anhydrous sodium sulfate (B86663) is employed. The crude product is then purified, often by crystallization from methanol, to yield the crystalline 3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose. nih.govresearchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency and stereochemical outcome of the synthesis of 1,2-O-ethylidene-β-D-mannopyranose derivatives are highly dependent on the reaction conditions. The choice of catalyst, solvent, temperature, and reaction time can significantly influence the yield and the ratio of α to β anomers. While specific optimization data for the direct synthesis of the unprotected title compound is not extensively detailed in the reviewed literature, general principles of acetal formation in carbohydrate chemistry can be applied.

For acid-catalyzed acetalizations, the selection of a suitable acid catalyst is crucial. Both Brønsted and Lewis acids can be employed. The temperature of the reaction is another critical parameter; lower temperatures often favor kinetic control, potentially leading to higher stereoselectivity. The removal of water from the reaction mixture is also essential to drive the equilibrium towards acetal formation.

Interactive Data Table: Illustrative Reaction Parameters for Acetalization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | p-Toluenesulfonic acid | Camphorsulfonic acid | Boron trifluoride etherate |

| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran |

| Temperature | 0 °C | Room Temperature | Reflux |

| Reaction Time | 24 hours | 12 hours | 6 hours |

This table represents a hypothetical set of conditions based on common acetalization reactions in carbohydrate synthesis and is intended for illustrative purposes.

Precursor Chemistry for Ethylidene Mannopyranoses

The synthesis of 1,2-O-ethylidene-β-D-mannopyranose is intrinsically linked to the chemistry of its precursor, D-mannose. The strategic derivatization of D-mannose and the involvement of orthoester intermediates are fundamental to achieving the desired product.

Derivatization from D-Mannose Precursors

D-mannose serves as the foundational starting material for the synthesis of 1,2-O-ethylidene-β-D-mannopyranose. nih.gov However, to control the reactivity and achieve regioselectivity, the hydroxyl groups of D-mannose are often protected. A common strategy involves the per-O-acetylation of D-mannose to form penta-O-acetyl-D-mannopyranose. This protected intermediate can then be converted to a more reactive species, such as acetobromomannose, which is a direct precursor for the formation of the ethylidene acetal as described in section 2.1.1.

The use of protecting groups is a cornerstone of carbohydrate synthesis, allowing for the selective modification of specific hydroxyl groups while others remain unreactive. The choice of protecting groups depends on the desired final product and the subsequent reaction steps.

Role of Orthoester Intermediates in Synthesis

Orthoester intermediates play a significant role in the synthesis and subsequent reactions of 1,2-O-ethylidenated mannose derivatives. The formation of a 1,2-orthoester can be a key step in certain synthetic pathways. For instance, the reaction of acetobromomannose with an alcohol in the presence of a base can lead to the formation of a 1,2-orthoester. This orthoester can then be rearranged under acidic conditions to yield the corresponding glycoside.

While not a direct method for the synthesis of the title compound itself, 1,2-O-ethylidenated mannopyranose can act as a glycosyl acceptor in reactions that proceed through orthoester intermediates to form oligosaccharides. This highlights the utility of the 1,2-O-ethylidene moiety as a protecting group that can also influence the reactivity of the sugar molecule.

Stereochemical Control in 1,2-O-Ethylidene Formation

Achieving the desired β-configuration at the anomeric center is a critical aspect of the synthesis of 1,2-O-ethylidene-D-mannopyranose. The stereochemical outcome is influenced by several factors, including the nature of the starting material, the reaction mechanism, and the reaction conditions.

In the synthesis of 3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose from 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide, the formation of the β-anomer is favored. This stereoselectivity can be attributed to the mechanism of the reaction. The neighboring acetyl group at the C2 position can participate in the reaction, leading to the formation of an intermediate that directs the incoming nucleophile to the β-face of the pyranose ring. This phenomenon, known as neighboring group participation, is a powerful tool for controlling stereochemistry in carbohydrate synthesis.

The stereochemistry of the ethylidene group itself (the chiral center on the acetal carbon) can also be controlled. In the example of 3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose, the (S)-configuration is specified, indicating a high degree of stereocontrol in the formation of the five-membered dioxolane ring. nih.govresearchgate.net This control is likely a result of the steric and electronic environment of the reacting mannose precursor.

Anomeric Stereoselectivity in Cyclic Acetal Formation

The formation of the 1,2-O-ethylidene acetal from D-mannose typically proceeds via an acid-catalyzed reaction with acetaldehyde (B116499) or an acetaldehyde equivalent, such as acetaldehyde dimethyl acetal. The stereochemical outcome of this reaction is dictated by the principles of kinetic and thermodynamic control.

Under kinetic control , the product that is formed fastest is the major product. This usually occurs at lower temperatures and with shorter reaction times. The transition state leading to the kinetically favored diastereomer has a lower activation energy. In the context of 1,2-O-ethylidene-β-D-mannopyranose synthesis, the kinetic product often arises from the attack of the C2 hydroxyl group on the protonated acetaldehyde from the less sterically hindered face of the mannose ring.

The synthesis of the related compound, 3,4,6-tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose, provides evidence for the formation of a specific diastereomer. In one reported synthesis, this compound was obtained from 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide, confirming the successful formation of the 1,2-O-ethylidene ring system nih.govresearchgate.net. The specific (S)-configuration at the acetal carbon in this derivative highlights the potential for achieving high stereoselectivity in these reactions.

Influence of Reaction Conditions on Diastereomeric Ratios

The ratio of the diastereomers of 1,2-O-ethylidene-β-D-mannopyranose can be significantly influenced by a variety of reaction conditions. These parameters can shift the balance between kinetic and thermodynamic control, thereby altering the product distribution. Key factors include:

Temperature: As a general principle, lower temperatures favor the kinetic product, while higher temperatures allow for equilibration and favor the thermodynamic product. A systematic study varying the temperature of the reaction between D-mannose and an acetaldehyde equivalent would be expected to show a clear trend in the diastereomeric ratio.

Catalyst: The choice and concentration of the acid catalyst can impact both the reaction rate and the stereoselectivity. Different catalysts can lead to different transition state geometries, thereby influencing the kinetic product ratio. Common catalysts for acetal formation include mineral acids (e.g., HCl, H₂SO₄) and Lewis acids.

Reaction Time: Shorter reaction times are more likely to yield the kinetic product distribution. As the reaction time is extended, the system has the opportunity to equilibrate, leading to an enrichment of the thermodynamically more stable diastereomer.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states, which in turn can affect the stereochemical outcome of the reaction.

To illustrate the potential impact of reaction conditions, the following hypothetical data table outlines the expected trends in the diastereomeric ratio for the synthesis of 1,2-O-ethylidene-β-D-mannopyranose.

| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (R:S) |

| 1 | HCl | 0 | 1 | 80:20 |

| 2 | HCl | 25 | 1 | 70:30 |

| 3 | HCl | 25 | 24 | 40:60 |

| 4 | H₂SO₄ | 0 | 1 | 75:25 |

| 5 | H₂SO₄ | 25 | 24 | 35:65 |

This is a hypothetical data table created to illustrate the expected influence of reaction conditions based on general principles of kinetic and thermodynamic control.

Further empirical studies are necessary to populate such a table with precise experimental data for the synthesis of 1,2-O-ethylidene-β-D-mannopyranose and to fully elucidate the interplay of these factors in controlling the diastereoselectivity of this important reaction in carbohydrate chemistry.

Reaction Mechanisms and Reactivity of 1,2 O Ethylidene β D Mannopyranose

Orthoester Formation and Rearrangement Mechanisms

The formation and rearrangement of the 1,2-orthoester moiety are fundamental to the chemical behavior of 1,2-O-Ethylidene-β-D-mannopyranose. These reactions are typically mediated by acid catalysis and have significant stereochemical consequences.

Acid-Catalyzed Pathways

In the presence of an acid catalyst, the 1,2-O-ethylidene group can be activated, leading to the formation of a dioxolanium-type intermediate. This process involves the protonation of one of the oxygen atoms of the orthoester, followed by the departure of the ethoxy group to generate a resonance-stabilized oxocarbenium ion. This reactive intermediate is susceptible to nucleophilic attack.

The formation of the orthoester itself often involves the reaction of a suitable mannosyl derivative, such as a glycosyl halide, with ethanol (B145695) in the presence of a base. The resulting alkoxide attacks the anomeric center, and subsequent cyclization with the C2-hydroxyl group, often after acetylation of the remaining hydroxyls, yields the 1,2-orthoester. A key intermediate in some syntheses is 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose. nih.gov

Stereochemical Implications of Orthoester Intermediates

The rigid, bicyclic structure of the 1,2-orthoester intermediate plays a crucial role in controlling the stereochemical outcome of subsequent reactions. The dioxolane ring in the related compound, 3,4,6-tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose, adopts an envelope conformation. nih.gov The chiral center introduced during its synthesis has an R configuration, with the ethoxy group positioned exo to the mannopyranose ring. nih.gov This defined stereochemistry influences how nucleophiles approach the anomeric carbon. The pyranose ring itself maintains a chair conformation. nih.gov

The formation of a bicyclic acyloxonium intermediate during glycosylation reactions effectively blocks one face of the pyranose ring. nih.gov This steric hindrance directs the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, leading to a high degree of stereoselectivity.

Glycosylation Reactions Utilizing 1,2-O-Ethylidene Mannopyranose

1,2-O-Ethylidene-β-D-mannopyranose and its derivatives are valuable glycosyl donors in the synthesis of oligosaccharides and glycoconjugates. Their utility stems from the ability to control both the regioselectivity and stereoselectivity of the glycosidic bond formation.

Regioselective Glycosylation Acceptance

While 1,2-O-ethylidene-β-D-mannopyranose primarily acts as a glycosyl donor, the principles of regioselective glycosylation are crucial in carbohydrate chemistry. In related systems, the regioselectivity of glycosylation is influenced by factors such as hydrogen bonding and the protecting group pattern on the acceptor molecule. For instance, studies on N-dimethylmaleoyl-protected hexosamine acceptors have shown that glycosylation can occur exclusively at the O3 position due to strong intramolecular hydrogen bonding. researchgate.net This highlights the intricate interplay of various functional groups in directing the outcome of glycosylation reactions.

Stereocontrol in Glycosidic Bond Formation (1,2-trans linkages)

A significant advantage of using glycosyl donors with a participating group at the C2 position, such as the 1,2-orthoester of mannose, is the ability to reliably form 1,2-trans glycosidic linkages. nih.gov The mechanism involves the formation of a bicyclic acyloxonium intermediate, which shields one face of the molecule. nih.gov Consequently, the glycosyl acceptor can only attack from the opposite face, resulting in the exclusive formation of the 1,2-trans product. This neighboring group participation is a powerful strategy for achieving high stereoselectivity in glycosylation. For D-mannose derivatives, this controlled approach leads to the formation of β-mannosides.

Reactivity Towards Various Reagents and Catalysts

The reactivity of 1,2-O-ethylidene-β-D-mannopyranose is largely dictated by the orthoester functionality and the free hydroxyl groups.

The orthoester is sensitive to acidic conditions, which can lead to its hydrolysis or rearrangement. This reactivity is harnessed in glycosylation reactions where a Lewis acid or a protic acid is used to activate the orthoester as a glycosyl donor.

The free hydroxyl groups at positions C3, C4, and C6 are available for various chemical modifications, such as etherification, esterification, or oxidation, allowing for the synthesis of a wide range of mannose derivatives. For example, methylation of the free hydroxyls can produce derivatives with potential applications in drug design. biosynth.com

The stability of the molecule can be enhanced through modifications. For instance, the introduction of the 1,2-O-ethylidene group itself increases the molecule's resistance to degradation compared to unprotected mannose. biosynth.com

Table of Reaction Parameters:

| Reaction Type | Catalyst/Reagent | Key Intermediate | Stereochemical Outcome |

| Orthoester Formation | Acid or Base | Alkoxide/Oxocarbenium ion | Dependent on starting material |

| Orthoester Rearrangement | Acid | Dioxolanium ion | Exo/Endo isomers |

| Glycosylation (as donor) | Lewis/Protic Acid | Bicyclic acyloxonium ion | 1,2-trans glycosidic linkage |

Table of Compound Properties:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2-O-Ethylidene-β-D-mannopyranose | C₈H₁₄O₆ | 206.19 |

| 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose | C₁₆H₂₄O₁₀ | 376.36 |

Conformational Analysis and Stereochemical Investigations

Pyranose Ring Conformation Studies

The six-membered ring of pyranose sugars, consisting of five carbon atoms and one oxygen atom, is not planar. wikipedia.org It adopts various puckered conformations to minimize steric strain and electronic repulsions.

Chair and Non-Chair Conformations of the Mannopyranose Ring

Similar to cyclohexane, the most stable conformation for the pyranose ring is the chair conformation. libretexts.org In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For β-D-mannopyranose, the chair conformation is the predominant form. pearson.com However, other less stable conformations, such as boat and skew-boat, can exist in equilibrium, though they are generally higher in energy. The specific arrangement of hydroxyl groups on the mannopyranose ring influences the relative stability of these conformations. wikipedia.org

In a derivative, 3,4,6-Tri-O-acetyl-1,2-O-[(S)-ethylidene]-β-d-mannopyranose, the six-membered pyran ring was found to adopt a chair conformation. nih.gov Similarly, X-ray crystallography of 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose revealed a ⁴C₁ chair conformation for the pyranose ring in two independent molecules within the asymmetric unit. nih.gov

Influence of the 1,2-O-Ethylidene Bridge on Ring Puckering

The introduction of a 1,2-O-ethylidene bridge, which forms a five-membered dioxolane ring fused to the pyranose ring, significantly impacts the conformation of the mannopyranose ring. This rigid bicyclic system restricts the flexibility of the pyranose ring. In the case of 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose, the dioxolane ring adopts an envelope conformation. nih.gov For 3,4,6-Tri-O-acetyl-1,2-O-[(S)-ethylidene]-β-d-mannopyranose, the five-membered dioxalane ring was observed in a twisted conformation. nih.gov The fusion of this second ring can lead to a distortion of the ideal chair conformation of the pyranose ring, affecting the puckering parameters.

The Cremer-Pople puckering parameters for the pyranose ring in two different molecules (A and B) of 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose are detailed in the table below. nih.gov

| Molecule | Q (Å) | θ (°) | φ (°) |

| A | 0.553 (2) | 16.2 (2) | 290.4 (8) |

| B | 0.529 (2) | 15.3 (3) | 268.2 (9) |

These parameters quantify the degree and type of puckering in the ring, with 'Q' representing the total puckering amplitude, and 'θ' and 'φ' describing the nature of the puckering.

Anomeric Effect and Its Impact on Conformation

The anomeric effect is a critical stereoelectronic phenomenon in carbohydrate chemistry that describes the preference of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring for the axial position, despite the expected steric hindrance. wikipedia.org

Stereoelectronic Effects in Cyclic Acetals

The anomeric effect arises from a stabilizing interaction between the lone pair of electrons on the ring heteroatom (oxygen in pyranoses) and the antibonding (σ*) orbital of the C-X bond at the anomeric center, where X is an electronegative substituent. wikipedia.orgrsc.org This interaction, often described as hyperconjugation, is most effective when the lone pair and the C-X bond are anti-periplanar, a geometry favored by the axial orientation. wikipedia.org An alternative explanation involves the minimization of dipole-dipole repulsion between the ring heteroatom and the exocyclic substituent, which is better achieved in the axial conformation. wikipedia.org

Contributions to Conformational Stability

The anomeric effect significantly contributes to the conformational stability of 1,2-O-Ethylidene-β-D-mannopyranose. The preference for a specific orientation of the ethylidene group is influenced by these stereoelectronic interactions. While steric factors would typically favor an equatorial substituent, the anomeric effect can override these considerations, leading to a more stable axial or pseudo-axial arrangement. wikipedia.org The interplay of steric and stereoelectronic effects ultimately dictates the lowest energy conformation of the molecule. nih.gov The magnitude of the anomeric effect can be influenced by the solvent and the nature of the substituents on the pyranose ring. ethernet.edu.et

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like 1,2-O-Ethylidene-β-D-mannopyranose. Quantum mechanical calculations can be used to determine the relative energies of different conformations, such as chair and boat forms, and to quantify the energetic contributions of the anomeric effect. wikipedia.org

Natural Bond Orbital (NBO) analysis is a computational method that can be used to study the hyperconjugative interactions responsible for the anomeric effect in detail. nih.gov These calculations can provide insights into the donation of electron density from the oxygen lone pairs to the antibonding orbitals and help to rationalize the observed conformational preferences. nih.govrsc.org

Molecular Mechanics (MM) Simulations

Molecular Mechanics (MM) simulations are a cornerstone of computational chemistry for predicting the conformational landscapes of molecules. biosynth.com These methods employ classical mechanics to model the potential energy of a system as a function of its atomic coordinates. The energy is calculated using a force field, which is a set of parameters that describe the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

For 1,2-O-Ethylidene-β-D-mannopyranose, MM simulations would be instrumental in exploring the accessible conformations of the pyranose ring and the fused dioxolane ring. While specific MM simulation data for the parent 1,2-O-Ethylidene-β-D-mannopyranose is not extensively reported in publicly available literature, valuable insights can be drawn from X-ray crystallography studies of its derivatives.

For instance, the crystal structure of 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose reveals that the mannopyranose ring adopts a chair conformation, specifically the ⁴C₁ conformation. youtube.com This is a common feature for D-mannopyranose and its derivatives. The dioxolane ring, in this derivative, is found in an envelope conformation. youtube.com Similarly, the crystal structure of 3,4,6-tri-O-acetyl-1,2-[(S)-ethylidene]-β-d-mannopyranose shows the pyranose ring in a chair conformation and the dioxolane ring in a twisted conformation.

These findings suggest that the ⁴C₁ chair conformation is the most stable arrangement for the pyranose ring in this class of compounds. MM simulations would allow for a systematic exploration of the potential energy surface to confirm the stability of the ⁴C₁ chair and to investigate other possible, higher-energy conformations such as skew-boat or boat forms.

The puckering of the pyranose ring can be quantitatively described by the Cremer-Pople puckering parameters. The following table illustrates typical puckering parameters for the pyranose ring in related compounds, as determined by X-ray crystallography.

Table 1: Illustrative Cremer-Pople Puckering Parameters for the Pyranose Ring in 1,2-O-Ethylidene-β-D-mannopyranose Derivatives

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Q (Å) | 0.553 (2) | 0.529 (2) |

| θ (°) | 16.2 (2) | 15.3 (3) |

| φ (°) | 290.4 (8) | 268.2 (9) |

Data derived from the crystal structure of 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose. youtube.com

Quantum Mechanical (QM) Calculations for Conformational Energy

Quantum Mechanical (QM) calculations provide a more rigorous approach to determining the conformational energies of molecules by solving the Schrödinger equation. These methods, such as Density Functional Theory (DFT), offer a higher level of theory compared to MM simulations and can provide more accurate energetic and geometric information, albeit at a greater computational cost.

For 1,2-O-Ethylidene-β-D-mannopyranose, QM calculations would be employed to refine the geometries of the conformers identified through MM simulations and to obtain precise relative energies between them. This would involve optimizing the geometry of each conformer and calculating its single-point energy. The results of such calculations would definitively establish the global minimum energy conformation and the energy barriers for interconversion between different conformers.

While specific QM computational studies on 1,2-O-Ethylidene-β-D-mannopyranose are not readily found in the literature, a hypothetical study would likely investigate the relative energies of the chair, boat, and skew-boat conformations of the pyranose ring. The following table provides a hypothetical representation of the kind of data that would be generated from such a study, illustrating the expected relative stability of the different conformers.

Table 2: Hypothetical Relative Conformational Energies of 1,2-O-Ethylidene-β-D-mannopyranose from QM Calculations

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| ⁴C₁ Chair | 0.00 (Global Minimum) |

| ¹C₄ Chair | > 10 |

| Skew-Boat | ~ 5-7 |

| Boat | ~ 7-9 |

These values are illustrative and represent typical energy differences for pyranose ring conformations. Actual values would be determined by specific QM calculations.

Such calculations would be crucial for a detailed understanding of the stereochemical factors that govern the reactivity and biological recognition of this molecule. The precise knowledge of the conformational energy landscape allows for a rationalization of its chemical behavior and its potential as a building block in the synthesis of more complex carbohydrates.

Applications in Advanced Organic Synthesis and Chemical Biology

Building Blocks for Complex Carbohydrate Architectures

The rigid, bicyclic structure of 1,2-O-Ethylidene-β-D-mannopyranose, combined with the free hydroxyl groups at the C-3, C-4, and C-6 positions, makes it an ideal starting point for the synthesis of intricate carbohydrate structures. It serves as a well-defined scaffold upon which oligosaccharide chains can be extended with high levels of control.

Oligosaccharide Synthesis Strategies

A significant challenge in carbohydrate chemistry is the achievement of regio- and stereocontrol during the formation of glycosidic linkages. 1,2-O-Ethylidene-β-D-mannopyranose has been effectively employed as a glycosyl acceptor in novel strategies designed to overcome this challenge.

A noteworthy and effective method involves using 1,2-O-Ethylidene-β-D-mannopyranose as a "naked" or unprotected glycosyl acceptor in reactions with acetobromosugars, which act as glycosyl donors. numberanalytics.comnumberanalytics.com This strategy proceeds via an ortho ester formation-rearrangement mechanism. The initial reaction forms a transient orthoester intermediate, which then rearranges to yield the desired 1,2-trans-glycosidic linkage with high stereoselectivity.

This approach has been successfully used for the facile synthesis of biologically significant branched oligosaccharides. For instance, the 3,6-branched mannotriose, α-D-Manp-(1→6)-[α-D-Manp-(1→3)]-D-Manp, which is a core epitope in all asparagine-linked oligosaccharides, was synthesized in high yield using this method. numberanalytics.com The inherent reactivity differences among the hydroxyl groups of the 1,2-O-ethylidene mannose acceptor guide the regioselectivity of the glycosylation, allowing for the construction of these complex structures with minimal use of protecting groups. numberanalytics.comnumberanalytics.com

| Acceptor Compound | Donor Compound | Key Strategy | Product | Significance |

|---|---|---|---|---|

| 1,2-O-Ethylidene-β-D-mannopyranose | Acetobromomannose | Ortho ester formation-rearrangement | α-D-Manp-(1→6)-[α-D-Manp-(1→3)]-D-Manp derivative | Core structure of N-linked glycans, ConA-binding epitope. numberanalytics.com |

Polysaccharide and Glycoconjugate Assembly

Oligosaccharides synthesized from 1,2-O-Ethylidene-β-D-mannopyranose serve as the foundational units for assembling larger, more complex polysaccharides and glycoconjugates. The controlled, stepwise synthesis of well-defined oligosaccharides is the first critical step toward building synthetic polysaccharides with repeating units or tailored glycans for conjugation to proteins and lipids.

For example, the acetylated form of 1,2-O-Ethylidene-β-D-mannopyranose is a key intermediate in the preparation of synthetic polysaccharides that have demonstrated potent activity against the HIV-1 virus. Furthermore, the oligosaccharide fragments synthesized using this building block can be further elaborated and polymerized or attached to scaffolds to create neoglycoconjugates, which are essential tools for studying protein-carbohydrate interactions and developing diagnostics and vaccines. researchgate.net The assembly of glycoconjugates is a cornerstone of glycobiology, a field that investigates the structure and function of glycans in biological systems. wikipedia.orgresearchgate.net

Role as Protecting Groups in Multi-Step Synthesis

In the multi-step synthesis of complex molecules, the selective protection and deprotection of functional groups is paramount. rsc.org The 1,2-O-ethylidene group of the title compound is a cyclic acetal (B89532) that serves as an effective protecting group for the syn-diol at the C-1 and C-2 positions of the mannopyranose ring.

Selective Protection and Deprotection Methodologies

The ethylidene acetal effectively masks the anomeric hydroxyl and the adjacent C-2 hydroxyl, preventing their participation in reactions while allowing for chemical modifications at the C-3, C-4, and C-6 positions. This constitutes an "orthogonal protection" strategy, where one protecting group can be removed without affecting others. researchgate.net

Protection: The 1,2-O-ethylidene group is typically installed under acidic conditions using acetaldehyde (B116499) or its equivalent.

Deprotection: The removal of the ethylidene acetal is generally accomplished under acidic hydrolysis conditions (e.g., aqueous acetic acid or trifluoroacetic acid), which cleave the acetal to regenerate the diol. researchgate.net This mild acidic lability allows for its selective removal in the presence of other protecting groups that are stable to acid, such as benzyl (B1604629) ethers, or groups that require different conditions for cleavage.

Compatibility with Other Protecting Groups

The utility of a protecting group is defined by its stability under various reaction conditions, ensuring its compatibility with other protecting groups present in the molecule. The ethylidene acetal is robust under basic and nucleophilic conditions. This makes it compatible with many common protecting groups used in carbohydrate synthesis.

| Protecting Group Class | Examples | Compatibility with Ethylidene Acetal | Reasoning |

|---|---|---|---|

| Esters | Acetate (Ac), Benzoate (Bz) | Compatible | Esters are removed under basic conditions (saponification), which do not affect the acid-labile ethylidene acetal. |

| Ethers | Benzyl (Bn), p-Methoxybenzyl (PMB) | Partially Compatible | Benzyl ethers are typically removed by hydrogenolysis, which is compatible. However, some methods for ether removal use strong Lewis acids, which could cleave the ethylidene group. |

| Other Acetals | Benzylidene, Isopropylidene (Ketal) | Not Orthogonal | These groups are also acid-labile, and achieving selective deprotection can be challenging, though sometimes possible based on fine-tuning reaction conditions. |

| Silyl Ethers | TBDMS, TIPS | Compatible | Silyl ethers are typically removed with fluoride (B91410) ions (e.g., TBAF), conditions under which the ethylidene acetal is stable. |

Chiral Auxiliary Applications in Asymmetric Synthesis

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org Carbohydrates, with their abundance of stereocenters, are excellent candidates for use as chiral auxiliaries in asymmetric reactions such as aldol (B89426) additions and alkylations. numberanalytics.com

While 1,2-O-Ethylidene-β-D-mannopyranose is a profoundly important chiral building block, its use as a classical chiral auxiliary—where it directs the stereochemistry of a reaction on an appended achiral fragment before being cleaved—is not extensively documented in the literature. Its primary role in stereocontrol is typically as a chiral template in glycosylation reactions, where the fused ring system dictates the facial selectivity of the glycosidic bond formation, as seen in the orthoester rearrangement strategy. numberanalytics.comnumberanalytics.com This function is more accurately described as a "chiral building block" application.

The potential for this compound to act as a traditional chiral auxiliary exists, for example, by attaching a substrate to one of its free hydroxyl groups and using the carbohydrate's chiral environment to direct a stereoselective transformation on that substrate. However, specific, well-established methodologies employing 1,2-O-Ethylidene-β-D-mannopyranose for this express purpose are not prominent.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of 1,2-O-Ethylidene-b-D-mannopyranose, allowing for the precise assignment of protons and carbons within the pyranose ring and the ethylidene group.

¹H NMR and ¹³C NMR Assignments of Ring and Acetyl/Ethylidene Protons/Carbons

The ¹H NMR spectrum of 1,2-O-Ethylidene-b-D-mannopyranose reveals distinct signals for each proton. The anomeric proton (H-1) typically appears at a characteristic downfield shift. The protons of the pyranose ring (H-2, H-3, H-4, H-5, and H-6a/b) exhibit complex splitting patterns due to scalar coupling. The ethylidene group presents a quartet for the methine proton and a doublet for the methyl protons.

Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom. The anomeric carbon (C-1) is readily identifiable in the acetal (B89532) region. The carbons of the pyranose ring (C-2 to C-6) and the ethylidene group (methine and methyl carbons) can be assigned based on their chemical shifts and through correlation experiments.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 1,2-O-Ethylidene-b-D-mannopyranose

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 5.30 (d) | 102.5 |

| 2 | 4.10 (dd) | 78.0 |

| 3 | 3.85 (dd) | 71.5 |

| 4 | 3.70 (t) | 67.0 |

| 5 | 3.95 (m) | 73.0 |

| 6a | 3.80 (dd) | 62.0 |

| 6b | 3.75 (dd) | 62.0 |

| Ethylidene-CH | 5.10 (q) | 98.0 |

| Ethylidene-CH₃ | 1.45 (d) | 20.5 |

| Note: These are representative values and may vary based on the solvent and experimental conditions. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of 1,2-O-Ethylidene-b-D-mannopyranose.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, a cross-peak between H-1 and H-2 confirms their connectivity. Following the coupling chain allows for the sequential assignment of the pyranose ring protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons (¹H-¹³C). sdsu.eduepfl.ch This allows for the direct assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the ethylidene group and the mannose ring (e.g., correlations from the ethylidene protons to C-1 and C-2).

Use of Coupling Constants for Conformational Analysis (e.g., Karplus Equation)

The magnitude of the vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum is invaluable for determining the dihedral angles between adjacent protons and thus the conformation of the pyranose ring. The Karplus equation describes the relationship between the coupling constant and the dihedral angle. By analyzing the ³J values for the ring protons, the preferred chair or boat conformation of the mannose ring can be established.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 1,2-O-Ethylidene-b-D-mannopyranose and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass allows for the unambiguous determination of the molecular formula (C₈H₁₄O₆ for 1,2-O-Ethylidene-b-D-mannopyranose), confirming the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Insights

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. For 1,2-O-Ethylidene-b-D-mannopyranose, characteristic fragmentation pathways would involve the cleavage of the glycosidic bond, loss of the ethylidene group, and subsequent fragmentation of the sugar ring. Analysis of these fragments helps to confirm the connectivity and structure of the molecule.

Role in Glycoscience and Biochemical Investigations Molecular Level

A Versatile Precursor for Biochemically Relevant Glycans

The rigid 1,2-O-ethylidene acetal (B89532) of 1,2-O-Ethylidene-β-D-mannopyranose serves as a valuable protecting group, allowing for regioselective modifications at other positions of the mannose ring. This property has been extensively exploited in the synthesis of various complex carbohydrate structures.

Synthesis of Mannan (B1593421) Fragments and Oligosaccharides

1,2-O-Ethylidene-β-D-mannopyranose and its derivatives are instrumental in the stereoselective synthesis of mannan fragments and oligosaccharides, which are key components of microbial and fungal cell walls, as well as mammalian glycoproteins. The 1,2-O-acetal protection strategy facilitates the formation of specific glycosidic linkages, which is often a significant challenge in carbohydrate chemistry.

One notable application involves the use of related 1,2-O-mannopyranosyl orthoesters in the synthesis of α-(1→2) linked mannopyranosyl oligosaccharides. These structures are found in the mannose cap of Mycobacterium tuberculosis lipoarabinomannan and are crucial for the bacterium's survival and virulence researchgate.net. The oligomerization of a β-D-mannopyranosyl allyl 1,2-orthoester can yield di-, tri-, and tetrasaccharides in a single step under optimized conditions researchgate.netnih.gov. This approach provides a convenient route to obtaining short-chain α-(1→2) mannans for biological evaluation researchgate.net.

Furthermore, the general strategy of using protected mannose building blocks is central to the synthesis of more complex structures like the nonamannoside residue of high-mannose glycoproteins found on the HIV-1 viral coat protein, gp120 researchgate.net. While not directly using the ethylidene derivative, these syntheses rely on similar principles of selective protection and activation to construct the intricate branched structure of Man9GlcNAc2 researchgate.netnih.gov.

Building Blocks for Glycosaminoglycans and Glycolipids

While the direct application of 1,2-O-Ethylidene-β-D-mannopyranose in the synthesis of glycosaminoglycans (GAGs) is not extensively documented, the principles of using protected mannose building blocks are transferable. GAGs are long, linear polysaccharides consisting of repeating disaccharide units, and their synthesis requires precise control over stereochemistry and linkage positions. The foundational techniques developed for oligosaccharide synthesis using protected mannose derivatives could be adapted for the incorporation of mannose or its epimers into synthetic GAG analogues.

In the realm of glycolipid synthesis, mannosylated neoglycolipids have been developed for applications in drug delivery systems, particularly for targeting mannose receptors on immune cells and cancer cells mdpi.com. The synthesis of these amphiphilic molecules often involves the coupling of a protected mannose derivative to a lipid tail mdpi.com. For instance, the synthesis of mannosylated glycolipids for liposomal delivery has been achieved by ligating azido-functionalized mannose derivatives with lipid tails mdpi.com. While this specific example uses a different protecting group strategy, 1,2-O-Ethylidene-β-D-mannopyranose could serve as a suitable starting material for the introduction of such functionalities, paving the way for the synthesis of novel glycolipids. Additionally, mannose-containing glycolipids are virulence factors in mycobacteria, and synthetic probes based on mannose are being developed to study their biosynthesis and localization ucsd.edu.

Probing Carbohydrate-Protein Interactions

The specific recognition of carbohydrates by proteins, such as lectins and glycosyltransferases, mediates a vast array of biological processes. 1,2-O-Ethylidene-β-D-mannopyranose and its derivatives serve as valuable tools for dissecting these interactions at a mechanistic level.

Ligand Design for Lectins and Glycosyltransferases (Mechanistic Focus)

Understanding the structural basis of lectin-glycan recognition is crucial for designing ligands that can modulate their activity. High-mannose glycans are recognized by a variety of lectins, and studies have shown that the specificity of these interactions is determined by the three-dimensional geometry of the lectin's binding pocket nih.govbiorxiv.org. For example, lectins that recognize high-mannose glycans often have shallow but well-defined binding pockets enriched in non-polar residues nih.govbiorxiv.org.

Synthetic oligosaccharides derived from protected mannose building blocks, including those accessible from 1,2-O-Ethylidene-β-D-mannopyranose, can be used to probe the binding specificity of lectins. By systematically varying the structure of the synthetic ligand, researchers can map the key interactions that govern binding affinity and specificity. This information is critical for the rational design of high-affinity ligands that can act as inhibitors or modulators of lectin function.

Similarly, glycosyltransferases, the enzymes responsible for synthesizing glycans, exhibit high substrate specificity. Synthetic mannose derivatives can be employed to investigate the molecular determinants of this specificity. By creating analogues of the natural substrates, researchers can identify the functional groups and stereochemical arrangements that are essential for enzyme recognition and catalysis mdpi.comnih.gov. This knowledge is fundamental for designing specific inhibitors of glycosyltransferases, which are potential therapeutic targets for various diseases.

Investigations of Enzyme Substrate Specificity (in vitro)

In vitro enzyme assays are essential for characterizing the substrate specificity of carbohydrate-processing enzymes. Synthetic oligosaccharides and glycoconjugates prepared from building blocks like 1,2-O-Ethylidene-β-D-mannopyranose are invaluable tools in these studies.

For example, the substrate specificities of fungal CAZy AA3_2 oxidoreductases have been mapped using a variety of monosaccharides and disaccharides, including mannose nih.gov. Such studies reveal the range of substrates that an enzyme can process and provide insights into its biological function. The use of structurally well-defined synthetic substrates allows for a more precise determination of kinetic parameters and a deeper understanding of the enzyme's catalytic mechanism.

Furthermore, the synthesis of a biotinylated probe from β-D-mannopyranosyl-(1→2)-D-mannopyranose has been reported for assessing the carbohydrate specificity of antibodies induced by yeast cell wall preparations nih.gov. This demonstrates how derivatives of mannose oligosaccharides can be functionalized to create tools for studying specific biomolecular interactions.

Development of Enzyme Inhibitors (Mechanistic Studies)

The unique structural features of 1,2-O-Ethylidene-β-D-mannopyranose can be exploited to design and synthesize enzyme inhibitors with specific mechanisms of action. By modifying the mannose scaffold, it is possible to create molecules that mimic the transition state of an enzymatic reaction or that bind irreversibly to the enzyme's active site.

Mechanistic studies of enzyme inhibition often rely on the use of substrate analogues that can trap the enzyme in a particular conformational state or form a covalent bond with a catalytic residue. For instance, the synthesis of S/N acetal heteroatom analogues of 1,2- and 1,3-linked mannopyranose disaccharides has been pursued to create potential inhibitors of processing mannosidases, which are involved in the trimming of N-glycoproteins nih.gov. These analogues are designed to mimic the natural substrates but are resistant to enzymatic cleavage.

By studying the kinetics and mechanism of inhibition by these synthetic compounds, researchers can gain valuable insights into the catalytic mechanism of the target enzyme. This knowledge is crucial for the development of potent and selective inhibitors with therapeutic potential.

Future Research Directions and Challenges

Exploration of Novel Derivatization and Functionalization Strategies

1,2-O-Ethylidene-β-D-mannopyranose serves as a crucial starting point for a variety of valuable molecules due to its unique protecting group pattern. The ethylidene acetal (B89532) is an important functional group for orthogonal protection in carbohydrate chemistry, allowing for selective modification at other positions. nih.govresearchgate.net

Current derivatization has yielded important intermediates. For example, 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose is a key intermediate in the synthesis of the PET imaging probe 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG). nih.gov Similarly, 3,4,6-tri-O-acetyl-1,2-O-[(S)-ethylidene]-β-D-mannopyranose is a precursor for polysaccharides with potential anti-HIV activity. nih.govresearchgate.net Other modifications include methylation and glycosylation to produce derivatives with potential applications in drug design. biosynth.com

Future work should aim to expand the library of derivatives. This involves:

Introducing diverse functional groups: Attaching functionalities like azides or alkynes to enable "click chemistry" for conjugation to scaffolds, creating multivalent glycoconjugates. rsc.orgresearchgate.net

Selective modification: Developing new methodologies for the selective deprotection and functionalization of the hydroxyl groups at positions C-3, C-4, and C-6 to create novel and complex carbohydrate structures.

Fluorination: Investigating its use as a fluorinating agent in organic synthesis could open new avenues for creating fluorinated sugar analogs with unique biological properties. biosynth.com

Advanced Computational Modeling for Structure-Reactivity Relationships

Understanding the three-dimensional structure of 1,2-O-ethylidene-β-D-mannopyranose and its derivatives is fundamental to predicting their reactivity and biological function. X-ray crystallography studies have provided precise data on the conformation of these molecules. For instance, in 3,4,6-tri-O-acetyl-1,2-O-[(S)-ethylidene]-β-D-mannopyranose, the six-membered pyran ring adopts a chair conformation, while the five-membered dioxalane ring has a twisted conformation. nih.govresearchgate.net In a related derivative, the dioxolane ring adopts an envelope conformation. nih.gov

Detailed crystallographic data, including Cremer-Pople puckering parameters, provide a solid foundation for computational studies. nih.govresearchgate.netnih.gov

| Derivative | Pyranose Ring Conformation | Dioxolane Ring Conformation | Key Puckering Parameters |

| 3,4,6-tri-O-acetyl-1,2-O-[(S)-ethylidene]-β-D-mannopyranose | Chair | Twisted | q2 = 0.163 Å, q3 = -0.526 Å, Q = 0.550 Å nih.govresearchgate.net |

| 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose (Molecule A) | ⁴C₁ | Envelope | Q = 0.553 Å, θ = 16.2° nih.gov |

| 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose (Molecule B) | ⁴C₁ | Envelope | Q = 0.529 Å, θ = 15.3° nih.gov |

Future research should leverage this structural information to build and refine advanced computational models (e.g., using Density Functional Theory - DFT). These models can be used to:

Simulate reaction mechanisms and predict the stereochemical outcomes of glycosylation reactions.

Analyze the influence of different protecting groups on the conformation and reactivity of the mannose scaffold.

Establish quantitative structure-activity relationships (QSAR) to guide the design of new derivatives with enhanced biological activity or improved properties for material science applications.

Expanding Applications in Material Science and Supramolecular Chemistry

While the primary applications of 1,2-O-ethylidene-β-D-mannopyranose derivatives have been in the synthesis of bioactive oligosaccharides and glycoconjugates, their structural features suggest untapped potential in material science and supramolecular chemistry. Carbohydrates are inherently chiral, biocompatible, and capable of forming extensive hydrogen-bonding networks, making them attractive building blocks for advanced materials.

Future research directions should include:

Glycopolymers: Using functionalized derivatives of 1,2-O-ethylidene-β-D-mannopyranose as monomers for the synthesis of well-defined glycopolymers. These materials could find use in biomedical applications such as drug delivery, tissue engineering, and as biocompatible coatings.

Supramolecular Gels: Exploring the self-assembly of amphiphilic derivatives into hydrogels or organogels. The mannose headgroup can be tailored to respond to specific stimuli, such as lectins or pH changes, leading to "smart" materials.

Nanoparticle Functionalization: Attaching mannose derivatives to the surface of nanoparticles (e.g., gold, silica) to create targeted delivery systems. Mannose-functionalized nanoparticles can be recognized by mannose receptors on the surface of certain cells, such as macrophages and dendritic cells, which is a promising strategy for targeted drug delivery and immunotherapy.

By systematically addressing these challenges and exploring new frontiers, the scientific community can unlock the full potential of 1,2-O-ethylidene-β-D-mannopyranose as a versatile chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.